5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a piperidine sulfonyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the nitrile group produces primary amines .
Scientific Research Applications
5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and the piperidine sulfonyl group, in particular, contributes to its versatility in various applications .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-17-4-3-13-28(16-17)33(29,30)21-11-7-19(8-12-21)23-27-22(14-25)24(32-23)26-15-18-5-9-20(31-2)10-6-18/h5-12,17,26H,3-4,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUNAVXJGQOFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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